molecular formula C24H20N2O2S B2704043 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 312756-24-4

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No. B2704043
CAS RN: 312756-24-4
M. Wt: 400.5
InChI Key: ZAEPZIVEBPXSOA-UHFFFAOYSA-N
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Description

“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also has an ethylphenyl group and a phenoxybenzamide group attached to the thiazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached ethylphenyl and phenoxybenzamide groups. The exact structure would depend on the specific locations of these groups on the thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring is a part of many biologically active compounds and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its molecular formula, such as its molecular weight .

Scientific Research Applications

Anticonvulsant Activities

Research on derivatives similar to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has shown considerable anticonvulsant activity. For example, a study by Faizi et al. (2017) on 4-thiazolidinone derivatives revealed that compounds with the essential functional groups for binding to benzodiazepine receptors exhibited significant anticonvulsant effects without impairing learning and memory in experimental conditions, suggesting potential for developing novel anticonvulsant agents (Faizi et al., 2017).

Material Science

In the realm of material science, Butt et al. (2005) synthesized novel aromatic polyimides, demonstrating the versatility of compounds with benzamide structures in creating materials with desirable properties such as solubility in organic solvents and thermal stability. This research indicates the potential for using N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide derivatives in developing new materials (Butt et al., 2005).

Quality Control Methods

Sych et al. (2018) focused on developing quality control methods for anticonvulsants, highlighting the importance of identifying, quantifying, and ensuring the purity of pharmacologically active compounds. This approach is relevant for ensuring the quality and efficacy of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide in medical applications (Sych et al., 2018).

Antimicrobial Properties

Desai et al. (2013) synthesized and evaluated the antimicrobial activity of thiazolidin-4-one derivatives, which are structurally related to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide. The study found these compounds to have significant inhibitory action against various bacterial and fungal strains, suggesting the potential for these derivatives to be developed into new antimicrobial agents (Desai et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Thiazole derivatives are known to have diverse biological activities, but the exact effects would depend on the specific structure of the compound .

Future Directions

The study of this compound could be a potential area of research, given the biological activity of thiazole derivatives . Further studies could focus on its synthesis, properties, and potential applications.

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-2-17-11-13-18(14-12-17)22-16-29-24(25-22)26-23(27)19-7-6-10-21(15-19)28-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEPZIVEBPXSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

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